4-(4-bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
Description
Properties
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]-2-(4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrFN2O3S/c1-14-6-10-17(11-7-14)25-21(26)24(13-15-8-9-16(22)12-18(15)23)19-4-2-3-5-20(19)29(25,27)28/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRKOOSEKCRSOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a member of the benzo[e][1,2,4]thiadiazine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound features a thiadiazinone core with various substituents that influence its biological activity. The presence of bromine and fluorine atoms is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of thiadiazines exhibit anticancer properties. The compound is noted as an important intermediate in the synthesis of Vandetanib , an anti-cancer drug used primarily for thyroid cancer treatment. Vandetanib acts as a kinase inhibitor targeting the vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) pathways .
Table 1: Summary of Anticancer Activity
| Compound | Target | Mechanism | Reference |
|---|---|---|---|
| Vandetanib | VEGFR, EGFR | Kinase inhibition | |
| 4-(4-bromo-2-fluorobenzyl) derivative | Unknown | Potentially similar to Vandetanib |
Enzyme Inhibition
The compound has been studied for its role as a bisubstrate analogue inhibitor. Such compounds can significantly affect enzyme kinetics by competing with natural substrates or binding to alternative sites on enzymes. For instance, studies involving related thiadiazine derivatives have shown substantial inhibition of enzyme activity at low micromolar concentrations, indicating a promising potential for drug development .
Table 2: Enzyme Inhibition Studies
| Compound | Enzyme | IC50 (μM) | Type of Inhibition | Reference |
|---|---|---|---|---|
| Thiadiazine derivative | Tyrosinase | 40.43 (least effective) | Competitive | |
| Other derivatives | Various enzymes | <10 (most effective) | Mixed/Non-competitive |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Kinase Inhibition : Similar to Vandetanib, it may inhibit receptor tyrosine kinases involved in tumor proliferation.
- Enzyme Interaction : The binding affinity to enzymes such as tyrosinase suggests that it could disrupt normal enzymatic functions critical for cancer cell survival .
Case Studies
In a study examining the structure-activity relationship (SAR) of thiadiazine derivatives, it was found that modifications in the aromatic rings significantly influenced their inhibitory potency against various enzymes. The introduction of electron-withdrawing groups like bromine and fluorine was correlated with increased enzyme inhibition .
Scientific Research Applications
The compound exhibits several biological activities that make it a candidate for pharmaceutical development:
Anticancer Activity
Research indicates that derivatives of benzo[e][1,2,4]thiadiazine possess anticancer properties. The compound acts as a kinase inhibitor targeting various receptors such as:
- Vascular Endothelial Growth Factor Receptor (VEGFR)
- Epidermal Growth Factor Receptor (EGFR)
- RET-tyrosine kinase
These targets are crucial in tumorigenesis and cancer progression. Studies have shown promising results in inhibiting the proliferation of cancer cell lines .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes such as α-glucosidase. This inhibition can be beneficial in managing diabetes by delaying carbohydrate absorption in the intestines .
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the benzyl and thiadiazinone moieties can significantly influence potency and selectivity against specific biological targets. For instance:
- The presence of halogens like bromine and fluorine enhances lipophilicity, potentially increasing cellular uptake.
- Modifications on the p-tolyl group can alter binding affinity to target receptors.
Case Studies
Several case studies highlight the applications of this compound in drug discovery:
Case Study 1: Anticancer Screening
A study evaluated a series of thiadiazinone derivatives for anticancer activity against various cancer cell lines. The results indicated that compounds similar to 4-(4-bromo-2-fluorobenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide showed significant cytotoxic effects, particularly against breast and lung cancer cell lines .
Case Study 2: Enzyme Inhibition
In another investigation, the compound was tested for its α-glucosidase inhibitory activity. The results demonstrated that it effectively reduced glucose levels in vitro, suggesting its potential use as an antidiabetic agent .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structure and Substituent Variations
The table below compares the target compound with structurally related analogs from published evidence:
Impact of Substituents on Properties
- Halogen Effects: The bromo and fluoro groups in the target compound increase molecular weight (Br: ~80 Da, F: ~19 Da) and lipophilicity (logP) compared to non-halogenated analogs like .
- Heterocyclic Modifications : The pyrido-thiadiazine core in may enhance π-π stacking interactions but reduce aqueous solubility due to increased hydrophobicity.
Research Findings and Pharmacological Implications
Commercial Relevance
Q & A
Q. Key Considerations :
- Use inert atmospheres (N₂/Ar) to prevent oxidation side reactions.
- Monitor reaction progress via TLC or HPLC .
Basic: What spectroscopic techniques are optimal for structural characterization?
Answer:
A combination of techniques is required:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity. Aromatic protons in the p-tolyl group typically appear as a singlet (δ 7.2–7.4 ppm), while bromo-fluorobenzyl protons show splitting due to coupling with F .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ for C₂₁H₁₇BrFN₂O₃S: calc. 483.02) .
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H···O bonds) .
Example Crystallographic Data (from analogous compounds):
| Parameter | Value | Source |
|---|---|---|
| Space Group | Monoclinic, P2₁/n | |
| Unit Cell (Å) | a = 10.505, b = 5.617, c = 25.877 | |
| β Angle | 91.566° |
Advanced: How can researchers investigate structure-activity relationships (SAR) for derivatives?
Answer:
Methodology :
Substituent Variation : Modify the p-tolyl group (e.g., replace with electron-withdrawing groups) or alter the bromo-fluorobenzyl position .
Biological Assays : Test derivatives in enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., IC₅₀ in cancer cell lines) .
Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like COX-2 or EGFR .
Q. Case Study :
- Substituting the p-tolyl group with a methoxy group in analogous compounds increased solubility but reduced kinase inhibition .
Advanced: How to resolve contradictions in reported biological activities?
Answer:
Strategies :
Standardize Assay Conditions : Ensure consistent pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
Purity Validation : Use HPLC (≥95% purity) to exclude impurities affecting activity .
Structural Analog Comparison : Cross-reference activities with compounds sharing core scaffolds but differing in substituents (e.g., 4-fluorophenyl vs. p-tolyl derivatives) .
Q. Example :
- Discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .
Basic: What in vitro assays are suitable for initial biological screening?
Answer:
- Enzyme Inhibition : Measure IC₅₀ against proteases or kinases using fluorogenic substrates .
- Cytotoxicity : MTT assay in HeLa or MCF-7 cells .
- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus or E. coli .
Q. Example Interaction Data :
| Interaction Type | Distance (Å) | Angle (°) | Source |
|---|---|---|---|
| C–H···O | 2.89 | 145 | |
| π-π Stacking | 3.72 | – |
Advanced: What computational methods predict pharmacokinetic properties?
Answer:
Tools :
- ADMET Prediction : Use SwissADME or pkCSM to estimate bioavailability, BBB permeability, and metabolic stability .
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., 100 ns MD runs in GROMACS) .
Q. Key Parameters :
- LogP (optimal range: 2–5) for membrane permeability.
- Polar surface area (<140 Ų) for oral bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
